1H-Thieno[2,3-d]imidazol-2(3H)-one
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Overview
Description
Imidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the condensation of an arylenediamine with a carbonyl equivalent . For example, a novel series of N-1 arylidene amino imidazole-2-thiones were synthesized, identified using IR, 1 H-NMR, and 13 C-NMR spectral data .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (XRD), and the Brunauer–Emmett–Teller (BET) method .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of the 4-benzoyl-5-phenylfuran-2,3-dione with guanylhydrazones gives hydrazono-2H-imidazol-4.5- (1H,3H)-dione derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be characterized by techniques such as SEM, XRD, and the BET method . These techniques can provide information on the morphology of the particles, the crystal structure, and the thermal stability of the compounds .Scientific Research Applications
- Example: Compound 45, with an EC50 value of 1.2 nM, demonstrates high potency as a systemic STING agonist .
- Example: Researchers have developed methods for controlling the regioselectivity during imidazole synthesis, enabling targeted functionalization .
Antitumor Immunotherapy:
Metal-Organic Frameworks (MOFs):
Regiocontrolled Synthesis of Substituted Imidazoles:
Drug Design and Optimization:
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-dihydrothieno[2,3-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLVBDIMPJJOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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